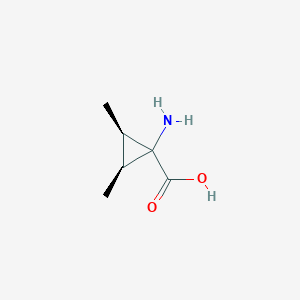
(1R,2R,3S)-1-amino-2,3-dimethylcyclopropanecarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,3S)-1-amino-2,3-dimethylcyclopropane-1-carboxylic acid is a chiral cyclopropane derivative with significant interest in various scientific fields. This compound is notable for its unique structural features, which include a cyclopropane ring substituted with amino and carboxylic acid functional groups. The stereochemistry of the compound, denoted by (2R,3S), indicates the specific three-dimensional arrangement of its atoms, which is crucial for its biological activity and chemical reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-1-amino-2,3-dimethylcyclopropane-1-carboxylic acid typically involves the cyclopropanation of suitable precursors followed by functional group transformations One common method includes the use of diazo compounds and transition metal catalysts to form the cyclopropane ring
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of renewable feedstocks can be employed to enhance the efficiency and sustainability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(2R,3S)-1-amino-2,3-dimethylcyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of amides or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of activating agents like carbodiimides.
Major Products Formed
The major products formed from these reactions include various substituted cyclopropane derivatives, which can have different functional groups such as nitro, hydroxyl, or amide groups, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
(2R,3S)-1-amino-2,3-dimethylcyclopropane-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound can be used to study enzyme mechanisms and protein-ligand interactions due to its unique stereochemistry.
Industry: The compound can be used in the production of fine chemicals and pharmaceuticals, where its chiral properties are highly valued.
Mécanisme D'action
The mechanism by which (2R,3S)-1-amino-2,3-dimethylcyclopropane-1-carboxylic acid exerts its effects is often related to its ability to interact with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to fit into the active sites of enzymes or bind to receptors with high specificity, modulating their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, alteration of signal transduction pathways, or modulation of gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2R,3S)-isocitric acid: A structural isomer with similar stereochemistry but different functional groups.
(2R,3S)-trans-coutaric acid: Another compound with a similar cyclopropane ring structure but different substituents.
Uniqueness
(2R,3S)-1-amino-2,3-dimethylcyclopropane-1-carboxylic acid is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical reactivity and biological activity
Propriétés
Numéro CAS |
116498-02-3 |
|---|---|
Formule moléculaire |
C6H11NO2 |
Poids moléculaire |
129.16 g/mol |
Nom IUPAC |
(2R,3S)-1-amino-2,3-dimethylcyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C6H11NO2/c1-3-4(2)6(3,7)5(8)9/h3-4H,7H2,1-2H3,(H,8,9)/t3-,4+,6? |
Clé InChI |
OWYKWRBYBBHPFS-WBMBKJJNSA-N |
SMILES |
CC1C(C1(C(=O)O)N)C |
SMILES isomérique |
C[C@@H]1[C@@H](C1(C(=O)O)N)C |
SMILES canonique |
CC1C(C1(C(=O)O)N)C |
Synonymes |
Cyclopropanecarboxylic acid, 1-amino-2,3-dimethyl-, (1alpha,2beta,3beta)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















